

Clinical Pharmacology and Applications

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Compound Focus: Thiamine bromide

CAS No.: 7019-71-8

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Although modern research is limited, older clinical studies describe investigated uses for **thiamine bromide**.

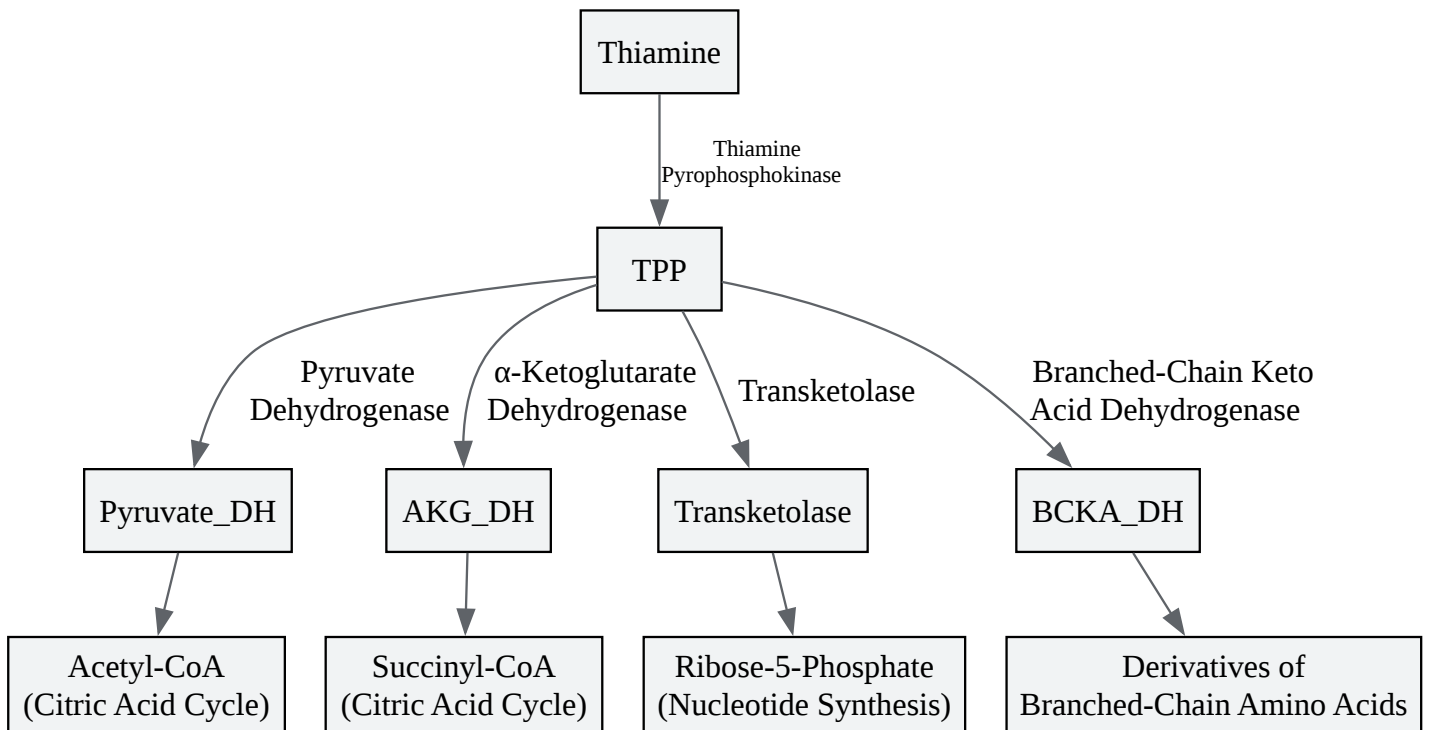
Aspect	Reported Findings from Clinical Studies
Cerebral & Vascular Effects	Lowered tonicity of brain blood vessels, increased cerebral blood flow, and a mild hypotensive (blood pressure-lowering) effect [1].
Gastrointestinal Applications	Reduction of pain and dyspeptic symptoms (like vomiting and nausea), and normalization of gastric acidity in patients with stomach and duodenal ulcers [2].
Molecular Structure	The crystal structure consists of independent thiamine cations and bromide anions; thiamine cations adopt the "F-conformation" with intermolecular interactions involving the thiazole ring [3].

Core Pharmacology of Thiamine

The following data primarily describes the pharmacology of **thiamine** as a vital nutrient. The bromide salt is a vehicle for administering the thiamine molecule.

Biochemical Functions and Mechanism of Action

Thiamine's primary active form is **Thiamine Pyrophosphate (TPP)**, an essential coenzyme in cellular energy metabolism [4].



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TPP-dependent enzymes connect key metabolic pathways for energy and biosynthesis [4].

Pharmacokinetics and Metabolism

The absorption, distribution, and excretion of thiamine are regulated by specific transport mechanisms [5].

Process	Key Characteristics
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| **Absorption** | • **Location:** Primarily in the proximal small intestine [5]. • **Mechanism:** **Carrier-mediated active transport** at low concentrations (<2 μM); **passive diffusion** at higher doses [5]. • **Phosphorylation:** Intestinal mucosal cells contain thiamin pyrophosphokinase to phosphorylate absorbed thiamine [5]. | |

Transport & Distribution | • **Blood Transport:** Most thiamine in serum is protein-bound (mainly to albumin); ~90% of total blood thiamine is in erythrocytes [5]. • **Cellular Uptake:** Active transport into cells via a soluble **thiamine transporter** (SLC19A2), which is Na⁺-dependent and mapped to human chromosome 1q24 [5]. • **Tissue Storage:** Concentrated in skeletal muscle, heart, brain, liver, and kidneys. Total body store is ~25-30 mg in adults [5]. | • **Metabolism** | • **Activation:** Converted to active forms (TPP, ThTP) via phosphorylation [5]. • **Catabolism:** Thiamine esters are catabolized by thiamin pyrophosphatase to Thiamine Monophosphate (TMP) [5]. | • **Elimination** | • **Route:** Excess thiamine is rapidly excreted in urine [5]. • **Half-life:** Estimated 10-20 days in humans; tissue stores can be depleted within weeks during deficiency [5]. |

Thiamine Deficiency and Relevance

Understanding thiamine deficiency underscores its physiological importance.

- **Beriberi:** Caused by severe deficiency, affecting cardiovascular ("wet" beriberi), nervous ("dry" beriberi), and gastrointestinal systems [4].
- **Wernicke-Korsakoff Syndrome:** A neurological disorder often associated with chronic alcoholism and profound thiamine deficiency [4].
- **Causes of Deficiency:** Inadequate intake, chronic alcoholism, malabsorption syndromes, increased metabolic demands, and excessive loss (e.g., diuretic use) [4].

Interpretation of Available Data

When reviewing the information on **thiamine bromide**, please consider:

- **Historical Context:** Key clinical studies are from the 1960s-1970s. Modern replication and validation may be needed [1] [2].
- **Salt vs. Vitamin:** Much pharmacological data describes general thiamine. The specific impact of the bromide counter-ion on overall pharmacology, beyond being a delivery vehicle, is not well-delineated in the available literature.
- **Research Gaps:** The available search results reveal a lack of recent, high-impact studies specifically on **thiamine bromide**, suggesting it may not be a primary focus of contemporary pharmaceutical research.

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